REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]=[CH2:9])[CH:3]=1.C(C1C=NC=CC=1)#N.OO.S([O-])([O-])=[O:21].[Na+].[Na+].C(=O)(O)[O-].[Na+]>C(Cl)Cl.C[Re](=O)(=O)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:9][O:21]2)[CH:5]=[CH:6][CH:7]=1 |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)C=C
|
Name
|
|
Quantity
|
551 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
34 mg
|
Type
|
catalyst
|
Smiles
|
C[Re](=O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperaute for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]=[CH2:9])[CH:3]=1.C(C1C=NC=CC=1)#N.OO.S([O-])([O-])=[O:21].[Na+].[Na+].C(=O)(O)[O-].[Na+]>C(Cl)Cl.C[Re](=O)(=O)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:9][O:21]2)[CH:5]=[CH:6][CH:7]=1 |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)C=C
|
Name
|
|
Quantity
|
551 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
34 mg
|
Type
|
catalyst
|
Smiles
|
C[Re](=O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperaute for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]=[CH2:9])[CH:3]=1.C(C1C=NC=CC=1)#N.OO.S([O-])([O-])=[O:21].[Na+].[Na+].C(=O)(O)[O-].[Na+]>C(Cl)Cl.C[Re](=O)(=O)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:9][O:21]2)[CH:5]=[CH:6][CH:7]=1 |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)C=C
|
Name
|
|
Quantity
|
551 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
34 mg
|
Type
|
catalyst
|
Smiles
|
C[Re](=O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperaute for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |